molecular formula C20H25N3O3S B2939682 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421505-59-0

8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2939682
CAS No.: 1421505-59-0
M. Wt: 387.5
InChI Key: AJYDDAOAVHHBQJ-UHFFFAOYSA-N
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Description

8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the ethoxyphenyl group is introduced using suitable electrophiles.

    Formation of the Carboxamide Group: This is typically done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, compounds with pyrimido[2,1-b][1,3]thiazine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[2,1-b][1,3]thiazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Thiazine Derivatives: Compounds like thiazine-2-carboxamides, which have similar core structures but different functional groups.

Uniqueness

What sets 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the tert-butyl and ethoxyphenyl groups, along with the carboxamide functionality, provides a distinctive profile that can be exploited in various applications.

This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-5-26-15-9-7-6-8-14(15)21-18(25)13-11-23-17(24)10-16(20(2,3)4)22-19(23)27-12-13/h6-10,13H,5,11-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDDAOAVHHBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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